PF-4455242 hydrochloride

Catalog No.
S539257
CAS No.
1322001-35-3
M.F
C21H29ClN2O2S
M. Wt
409.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4455242 hydrochloride

CAS Number

1322001-35-3

Product Name

PF-4455242 hydrochloride

IUPAC Name

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride

Molecular Formula

C21H29ClN2O2S

Molecular Weight

409.0 g/mol

InChI

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H

InChI Key

WRNZYMZEVIVCFL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-4455242; PF 4455242; PF4455242.

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl

The exact mass of the compound (1,1'-Biphenyl)-4-methanamine, N-(2-methylpropyl)-2'-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) is 408.1638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4455242 hydrochloride (CAS: 1322001-35-3) is a highly selective, short-acting, non-peptide antagonist of the kappa-opioid receptor (KOR). Originally developed for psychiatric indications, it exhibits high affinity for KOR (Ki = 1–3 nM) alongside established blood-brain barrier penetrance and oral bioavailability[1]. As a hydrochloride salt, it provides the critical aqueous solubility required for standard physiological buffers, making it a highly processable and handling-friendly precursor for both in vivo behavioral models and acute ex vivo electrophysiology[1]. For procurement professionals and principal investigators, it represents a modern, reversible alternative to legacy irreversible KOR antagonists.

Substituting PF-4455242 hydrochloride with traditional KOR antagonists like nor-BNI or JDTic fundamentally alters experimental timelines and reproducibility. Classic KOR antagonists are notorious for their ultra-long duration of action, often inactivating the receptor for weeks via JNK1-dependent mechanisms, which strictly precludes repeated-measures study designs [1]. Furthermore, utilizing the free base form of PF-4455242 instead of the hydrochloride salt introduces severe solubility bottlenecks in aqueous media [2]. This necessitates the use of harsh organic solvents or complex lipid vehicles, which can confound cellular assays, alter electrophysiological baseline recordings, and reduce in vivo tolerability.

Reversible Receptor Kinetics vs. Long-Acting Antagonists

Unlike traditional KOR antagonists such as nor-BNI and JDTic, which cause persistent JNK1-mediated receptor inactivation lasting up to several weeks, PF-4455242 acts as a short-acting, reversible antagonist[1]. It does not persistently increase pJNK-ir, allowing the receptor system to return to baseline rapidly [1].

Evidence DimensionDuration of Action / JNK1 Activation
Target Compound DataShort-acting; no persistent pJNK-ir increase
Comparator Or Baselinenor-BNI / JDTic (Persistent receptor inactivation lasting weeks)
Quantified DifferenceComplete elimination of multi-week receptor inactivation
ConditionsIn vivo behavioral and biochemical assays

Enables researchers to conduct repeated-measures behavioral testing and acute electrophysiology without permanently disabling the target receptor.

Aqueous Solubility for Physiological Formulation

Procuring the hydrochloride salt of PF-4455242 resolves the severe aqueous solubility bottlenecks associated with its free base form. The HCl salt demonstrates robust solubility of >8.53 mg/mL at pH 5.5, facilitating direct formulation into saline or artificial cerebrospinal fluid (ACSF) without reliance on high concentrations of harsh organic solvents like DMSO [1].

Evidence DimensionAqueous Solubility
Target Compound Data>8.53 mg/mL at pH 5.5 (HCl salt)
Comparator Or BaselineFree base form (Requires lipid/DMSO vehicles for dissolution)
Quantified DifferenceTransition from insoluble to highly soluble in mildly acidic/physiological aqueous media
Conditionsin vitro solubility profiling

Critical for preventing precipitation in acute slice electrophysiology bath applications and ensuring reproducible systemic dosing.

Target Selectivity Over Broad-Spectrum Opioid Antagonists

PF-4455242 hydrochloride delivers high selectivity for the kappa-opioid receptor, exhibiting a Ki of 1–3 nM for KOR, compared to 10–64 nM for the mu-opioid receptor (MOR) and >4000 nM for the delta-opioid receptor (DOR)[1]. This 10- to 20-fold selectivity window over MOR strictly differentiates it from broad-spectrum antagonists like naloxone, which indiscriminately block multiple opioid receptor subtypes [1].

Evidence DimensionBinding Affinity (Ki)
Target Compound DataKOR Ki = 1-3 nM; MOR Ki = 10-64 nM
Comparator Or BaselineNaloxone (Non-selective across MOR/KOR/DOR)
Quantified Difference10- to 20-fold selectivity for KOR over MOR
Conditionsin vitro radioligand binding assays

Guarantees that observed phenotypic or electrophysiological changes are strictly KOR-mediated, avoiding confounding mu-opioid withdrawal or analgesia effects.

CNS Penetrance vs. Peptide-Based Antagonists

As a small-molecule antagonist, PF-4455242 hydrochloride exhibits excellent blood-brain barrier penetrance, achieving an AUC free brain to free plasma ratio of approximately 1.0 in rodent models [1]. This presents a major operational advantage over peptide-based KOR antagonists (e.g., zyklophin), which possess poor central penetrance and require invasive intracerebroventricular (ICV) administration [1].

Evidence DimensionBrain-to-Plasma Exposure Ratio
Target Compound DataAUC free brain/free plasma ~ 1.0
Comparator Or BaselinePeptide antagonists (Near-zero systemic CNS penetrance)
Quantified Difference~1.0 ratio vs. negligible systemic penetrance
Conditionsin vivo pharmacokinetic profiling (Sprague-Dawley rats, SC dosing)

Allows for non-invasive systemic dosing (SC, IP, or PO) rather than surgically implanted cannulas for CNS delivery.

Acute Brain Slice Electrophysiology

Due to its high aqueous solubility and reversible binding kinetics, PF-4455242 hydrochloride is highly suited for bath application in artificial cerebrospinal fluid (ACSF). It allows researchers to study KOR-mediated modulation of dopaminergic neurons without the permanent receptor inactivation caused by legacy antagonists [1].

Repeated-Measures Behavioral Pharmacology

It serves as a highly effective KOR antagonist for longitudinal in vivo studies, such as stress-induced reinstatement models. Its short-acting nature ensures that the multi-week receptor inactivation associated with nor-BNI does not compromise the temporal control required for repeated behavioral testing [2].

Systemic CNS Drug Discovery Baselines

Used as a highly brain-penetrant, short-acting positive control in the development of next-generation psychiatric or analgesic therapeutics. Its ability to be dosed systemically (SC, IP, or PO) avoids the surgical complexities of intracerebroventricular (ICV) administration required for peptide-based alternatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

408.1638270 Da

Monoisotopic Mass

408.1638270 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2XT1FW9V4

Wikipedia

PF-4455242

Dates

Last modified: 08-15-2023
1: Naganawa M, Jacobsen LK, Zheng MQ, Lin SF, Banerjee A, Byon W, Weinzimmer D, Tomasi G, Nabulsi N, Grimwood S, Badura LL, Carson RE, McCarthy TJ, Huang Y. Evaluation of the agonist PET radioligand [¹¹C]GR103545 to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242. Neuroimage. 2014 Oct 1;99:69-79. doi: 10.1016/j.neuroimage.2014.05.033. Epub 2014 May 17. PubMed PMID: 24844744; PubMed Central PMCID: PMC4140089.
2: Sawant Basak A, Byon W, Tseng-Lovering E, Funk C, Wood L, Lin C, Delnomdedieu M, Verhoest P, Parikh V, Cox LM, Miller E, Gao H, Obach RS. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine : insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. 2014 May;44(5):438-54. doi: 10.3109/00498254.2013.850552. Epub 2013 Dec 4. PubMed PMID: 24304147.
3: Hu S, Yu H, Liu Y, Xue T, Zhang H. Insight into the binding model of new antagonists of kappa receptor using docking and molecular dynamics simulation. J Mol Model. 2013 Aug;19(8):3087-94. doi: 10.1007/s00894-013-1839-3. Epub 2013 Apr 20. PubMed PMID: 23605139.
4: Chang C, Byon W, Lu Y, Jacobsen LK, Badura LL, Sawant-Basak A, Miller E, Liu J, Grimwood S, Wang EQ, Maurer TS. Quantitative PK-PD model-based translational pharmacology of a novel kappa opioid receptor antagonist between rats and humans. AAPS J. 2011 Dec;13(4):565-75. doi: 10.1208/s12248-011-9296-3. Epub 2011 Aug 17. PubMed PMID: 21847689; PubMed Central PMCID: PMC3231851.
5: Melief EJ, Miyatake M, Carroll FI, Béguin C, Carlezon WA Jr, Cohen BM, Grimwood S, Mitch CH, Rorick-Kehn L, Chavkin C. Duration of action of a broad range of selective κ-opioid receptor antagonists is positively correlated with c-Jun N-terminal kinase-1 activation. Mol Pharmacol. 2011 Nov;80(5):920-9. doi: 10.1124/mol.111.074195. Epub 2011 Aug 10. PubMed PMID: 21832171; PubMed Central PMCID: PMC3198912.
6: Grimwood S, Lu Y, Schmidt AW, Vanase-Frawley MA, Sawant-Basak A, Miller E, McLean S, Freeman J, Wong S, McLaughlin JP, Verhoest PR. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. J Pharmacol Exp Ther. 2011 Nov;339(2):555-66. doi: 10.1124/jpet.111.185108. Epub 2011 Aug 5. PubMed PMID: 21821697.
7: Verhoest PR, Basak AS, Parikh V, Hayward M, Kauffman GW, Paradis V, McHardy SF, McLean S, Grimwood S, Schmidt AW, Vanase-Frawley M, Freeman J, Van Deusen J, Cox L, Wong D, Liras S. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). J Med Chem. 2011 Aug 25;54(16):5868-77. doi: 10.1021/jm2006035. Epub 2011 Jul 22. PubMed PMID: 21744827.

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